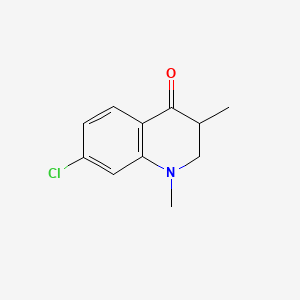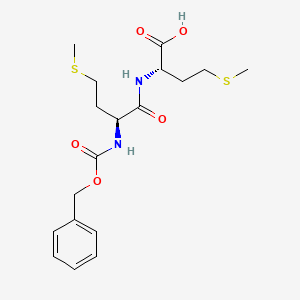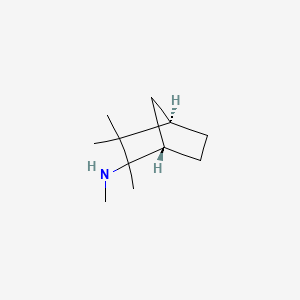
Mecamylamine base
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecamylamine is a secondary aliphatic amine and a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors. It was first introduced in the 1950s as an antihypertensive drug. The compound is known for its ability to cross the blood-brain barrier, making it effective in treating various central nervous system disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mecamylamine can be synthesized through several methods, one of which involves the reaction of 2,3,3-trimethylbicyclo[2.2.1]heptane-2-amine with formaldehyde and hydrogen cyanide. This reaction forms the intermediate 2,3,3-trimethylbicyclo[2.2.1]heptane-2-carbonitrile, which is then reduced to mecamylamine using hydrogen in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of mecamylamine typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Mecamylamine undergoes various chemical reactions, including:
Oxidation: Mecamylamine can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to its amine form using hydrogenation techniques.
Substitution: Mecamylamine can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxides of mecamylamine.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Mecamylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for studying nicotinic acetylcholine receptor antagonists.
Biology: Employed in studies investigating the role of nicotinic receptors in various biological processes.
Medicine: Used in research on hypertension, nicotine addiction, Tourette syndrome, and major depressive disorder. .
Industry: Utilized in the development of new pharmaceuticals targeting nicotinic receptors.
Mecanismo De Acción
Mecamylamine acts by blocking nicotinic acetylcholine receptors, preventing the stimulation of postsynaptic receptors by acetylcholine released from presynaptic nerve endings. This results in reduced sympathetic tone, vasodilation, and decreased cardiac output, leading to its antihypertensive effects. The compound’s ability to cross the blood-brain barrier allows it to exert effects on the central nervous system, making it useful in treating various neurological disorders .
Comparación Con Compuestos Similares
Hexamethonium: Another ganglionic blocker used for hypertension but less effective in crossing the blood-brain barrier.
Trimethaphan: A short-acting ganglionic blocker used in hypertensive emergencies.
Nicotine: An agonist of nicotinic acetylcholine receptors, contrasting with mecamylamine’s antagonistic properties
Uniqueness of Mecamylamine: Mecamylamine’s ability to cross the blood-brain barrier and its non-selective antagonism of nicotinic receptors make it unique among ganglionic blockers. This property allows it to be used in a broader range of therapeutic applications, particularly in central nervous system disorders .
Propiedades
Fórmula molecular |
C11H21N |
|---|---|
Peso molecular |
167.29 g/mol |
Nombre IUPAC |
(1S,4R)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C11H21N/c1-10(2)8-5-6-9(7-8)11(10,3)12-4/h8-9,12H,5-7H2,1-4H3/t8-,9+,11?/m1/s1 |
Clave InChI |
IMYZQPCYWPFTAG-VFXVZZSQSA-N |
SMILES isomérico |
CC1([C@@H]2CC[C@@H](C2)C1(C)NC)C |
SMILES canónico |
CC1(C2CCC(C2)C1(C)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


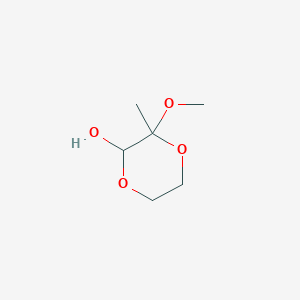

![(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine](/img/structure/B13808865.png)
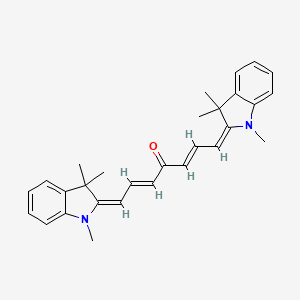
![Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine](/img/structure/B13808886.png)

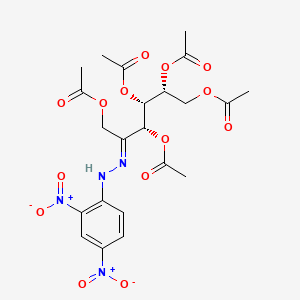
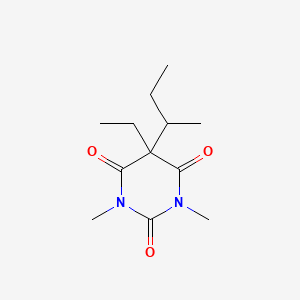
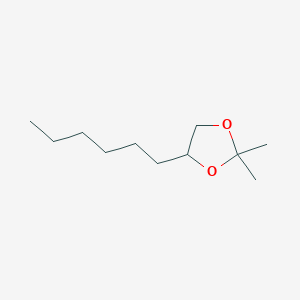

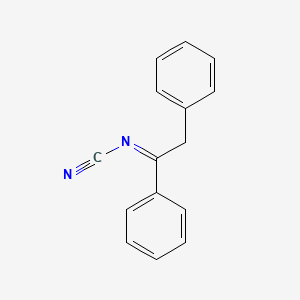
![(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione](/img/structure/B13808909.png)
